Clopidogrel Camphorsulfonate

Overview

Description

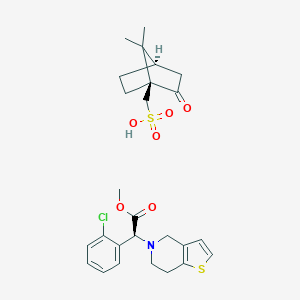

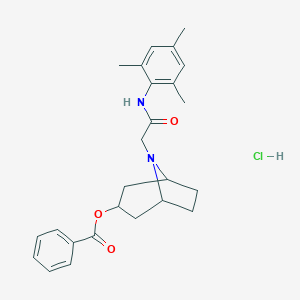

Clopidogrel Camphorsulfonate is a compound with the molecular formula C26H32ClNO6S2 . It is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke . It is used to lower the risk of having a stroke, blood clot, or serious heart problem after a heart attack, severe chest pain (angina), or circulation problems .

Synthesis Analysis

The synthesis of this compound involves a four-step or one-pot process with an overall yield above 70%. The process features PTC catalyzed alkaline hydrolysis of the key intermediate 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile and highly effective kinetic resolution of racemic clopidogrel using l-camphorsulphonic acid in toluene .Molecular Structure Analysis

This compound has a molecular weight of 554.1 g/mol . The InChIKey of the compound is XEENARPWPCQXST-LGPMUQLOSA-N . The compound is a mixture or salt, and hence conformer generation is disallowed .Chemical Reactions Analysis

Clopidogrel is metabolized to its active form by carboxylesterase-1 . The active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 554.1 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 6 .Scientific Research Applications

Platelet Aggregation Inhibition : Clopidogrel effectively inhibits platelet aggregation by impairing platelet P2Y(AC) ADP receptor-mediated signaling, which is crucial in reducing thrombin and fibrinogen activation. This mechanism plays a significant role in preventing thrombotic events (Geiger et al., 1999).

Impact on Inflammation and Atherothrombosis : The drug reduces platelet-dependent up-regulation of inflammatory and pro-atherothrombotic functions in leukocytes. This property is potentially beneficial in reducing inflammation associated with atherosclerosis and its acute complications (Evangelista et al., 2005).

Bone Health Implications : Clopidogrel treatment has been observed to inhibit bone cell function in vitro and decrease trabecular bone in vivo. These findings suggest a potential impact on bone mineral density and overall bone health (Syberg et al., 2012).

Overcoming Clopidogrel Resistance : Research suggests that overcoming clopidogrel resistance using pharmacodynamic and genetic information can improve outcomes in patients, especially those with stent thrombosis (Pena et al., 2009).

Reduction of Vascular Events : Clopidogrel significantly reduces the risk of vascular death, myocardial infarction, and stroke. However, it may also increase the risk of bleeding and the need for blood transfusions (Gerschutz & Bhatt, 2003).

Genetic Factors in Drug Response : Genetic variations, particularly CYP2C19 reduced-function allele carriers, show reduced platelet inhibition and increased cardiovascular event risks when treated with clopidogrel. This highlights the importance of genetic factors in determining drug efficacy (Mega et al., 2009).

Comparative Efficacy of Clopidogrel Salts : Studies comparing clopidogrel hydrogensulfate and clopidogrel besylate indicate similar antiplatelet effects in healthy subjects, with no significant differences observed between these two salts (Neubauer et al., 2009).

Pharmacogenetics and Personalized Medicine : Genetic differences, particularly in the CYP2C19 locus, contribute significantly to variations in clopidogrel response and efficacy. This opens avenues for potential genetic testing to improve treatment outcomes (Cuisset et al., 2012).

Mechanism of Action

Safety and Hazards

When handling Clopidogrel Camphorsulfonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

CAS RN |

120202-68-8 |

|---|---|

Molecular Formula |

C26H32ClNO6S2 |

Molecular Weight |

554.1 g/mol |

IUPAC Name |

[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |

InChI |

InChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7?,10-/m.0/s1 |

InChI Key |

XEENARPWPCQXST-UAHUKZOTSA-N |

Isomeric SMILES |

CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |

SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |

Other CAS RN |

120202-68-8 |

Pictograms |

Corrosive; Environmental Hazard |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)

![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)